molecular formula C15H12Cl4N2O3 B2607136 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide CAS No. 1259045-51-6

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide

Cat. No. B2607136
CAS RN: 1259045-51-6
M. Wt: 410.07
InChI Key: GMRCQOJZAOJYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s as a potential antidepressant, but it was later found to have psychoactive effects. TFMPP is a popular recreational drug that is often used in combination with other substances such as benzodiazepines and MDMA. However, its scientific research application is not limited to its recreational use.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A and 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and sleep. 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has also been shown to inhibit the reuptake of serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has also been shown to increase the release of cortisol, a stress hormone. In addition, 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has been shown to increase the activity of the sympathetic nervous system, which is responsible for the fight or flight response.

Advantages and Limitations for Lab Experiments

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined mechanism of action. 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide is also relatively stable, which makes it easy to store and transport. However, 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has several limitations for lab experiments. It is a controlled substance, which makes it difficult to obtain for research purposes. In addition, 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small.

Future Directions

There are several future directions for research on 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide. One area of research is the development of new drugs that target the 5-HT2A and 5-HT2C receptors. These drugs may have potential therapeutic applications for the treatment of mood disorders and obesity. Another area of research is the development of new methods for synthesizing 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide and other phenethylamines. These methods may lead to the development of new drugs with improved pharmacological properties. Finally, research on the long-term effects of 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide on the brain and other organs may provide valuable insights into the risks associated with its recreational use.

Synthesis Methods

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-5-chloropyridine to form 3,4-dimethoxy-N-(5-chloro-2-pyridyl)benzamide. This intermediate is then reacted with thionyl chloride and methylamine to form 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide.

Scientific Research Applications

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have both stimulant and hallucinogenic effects. 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. 3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide has also been used to study the effects of serotonin receptor agonists on behavior.

properties

IUPAC Name

3,4,5,6-tetrachloro-N-(3,4-dimethoxyphenyl)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3/c1-21(7-4-5-8(23-2)9(6-7)24-3)15(22)13-11(17)10(16)12(18)14(19)20-13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRCQOJZAOJYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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